molecular formula C10H7BrO2S B15320745 5-Bromo-2-methyl-1-benzothiophene-3-carboxylicacid

5-Bromo-2-methyl-1-benzothiophene-3-carboxylicacid

Cat. No.: B15320745
M. Wt: 271.13 g/mol
InChI Key: KTWUGBLPNBWZBM-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is a brominated benzothiophene derivative characterized by a fused aromatic ring system (benzene + thiophene) with substituents at positions 2 (methyl), 3 (carboxylic acid), and 5 (bromine). This compound is of interest in medicinal chemistry and materials science due to its structural features, which enable electronic modulation and steric effects. The bromine atom enhances electrophilic reactivity, while the methyl group influences lipophilicity and metabolic stability. Applications include its use as a building block in synthesizing kinase inhibitors and organic semiconductors .

Properties

Molecular Formula

C10H7BrO2S

Molecular Weight

271.13 g/mol

IUPAC Name

5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H7BrO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13)

InChI Key

KTWUGBLPNBWZBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the bromination of 2-methylbenzothiophene followed by carboxylation. One common method includes the use of bromine in the presence of a Lewis acid catalyst to introduce the bromine atom at the 5-position of the benzothiophene ring. The subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Amino or thiol derivatives of benzothiophene.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated benzothiophene derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family, with a molecular weight of approximately 271.13 g/mol. The compound features a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the benzothiophene ring. It is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Key Features of Analogs

Compound NameKey Features
5-Bromo-2-methyl-1-benzothiopheneLacks the carboxylic acid group
2-Methyl-1-benzothiophene-3-carboxylic acidLacks the bromine atom
5-Chloro-2-methyl-1-benzothiophene-3-carboxylic acidContains chlorine instead of bromine

5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is unique because it has a bromine atom and a carboxylic acid group. This allows for chemical modifications and applications that are not possible with its analogs, making it valuable in synthetic chemistry and pharmaceutical development.

Scientific Research Applications

5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is used in studies focusing on antimicrobial and anticancer properties. Its derivatives are investigated for their ability to interact with biological targets, potentially inhibiting essential enzymes or receptors involved in disease processes.

Research indicates that 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid exhibits significant biological activity. The interaction studies of 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid focus on its ability to modulate biological targets. These studies reveal how the compound interacts with enzymes or receptors, often leading to inhibition or modulation of their functions. For instance, it may inhibit bacterial enzymes critical for cell wall synthesis, contributing to its antimicrobial properties.

Anti-inflammatory Properties

In vivo studies with COX/LOX enzymes revealed that a compound containing a benzothiophene (with rhodamine) has higher COX-2 inhibition than celecoxib (IC50 values of 0.67 and 1.14 µM), and higher LOX inhibition than .

Anticancer Activity

A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) . The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated . Compound 32 (IC 50 = 12 μM) and compound 33 (IC 50 = 11 μM) were found to be the most active ones among this series of compounds . A series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized from the lead compound 34 (KL-1156) . Among them, compound 35 showed significant growth inhibitory activity against a series of cancer cell lines with GI 50 values of 2.74 μM (ACHN), 2.37 μM (HCT15), 2.20 μM (MM231), 2.48 μM (NUGC-3), 5.86 μM (NCI-H23) and 2.68 μM (PC-3) . Compound 35 also showed excellent NF-κB inhibitory activity . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones ( 37a–f ), were designed, synthesized, and characterized (Fig. 9) .

Other Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Properties
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid Benzothiophene 2-Me, 3-COOH, 5-Br High lipophilicity, steric hindrance at C2, electrophilic Br
5-Bromobenzo[b]thiophene-3-carboxylic acid Benzothiophene 3-COOH, 5-Br (no methyl) Lower lipophilicity vs. methylated analog; enhanced solubility
5-Bromoindole-3-carboxylic acid Indole 3-COOH, 5-Br Polar N-H group enables hydrogen bonding; used in agrochemicals
5-Bromo-furan-2-carboxylic acid Furan 2-COOH, 5-Br Reduced aromatic stability; prone to ring-opening reactions
2-(Acetylamino)-5-bromo-3-thiophenecarboxylic acid Thiophene 2-AcNH, 3-COOH, 5-Br Acetamido group enhances bioavailability; used in peptide mimetics

Biological Activity

5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is a compound that belongs to the benzothiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Overview of Benzothiophene Derivatives

Benzothiophene derivatives, including 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid, have shown a wide range of biological activities such as:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antitubercular
  • Antidiabetic
  • Anticonvulsant

These compounds are recognized for their structural versatility, which facilitates the design of new therapeutic agents targeting various diseases .

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds derived from benzothiophene have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. One notable study highlighted the potential of a specific derivative to inhibit the STAT3 signaling pathway, which is often dysregulated in tumors. The compound demonstrated a marked reduction in STAT3 phosphorylation and effectively blocked cancer cell growth .

Anti-inflammatory Effects

The anti-inflammatory properties of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid have been attributed to its ability to inhibit leukotriene synthesis. This mechanism is crucial for reducing inflammation and managing conditions such as arthritis and other inflammatory diseases. Compounds with similar structures have been compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), showing enhanced potency and reduced side effects .

Antimicrobial Activity

Benzothiophene derivatives have also been evaluated for their antimicrobial activity against various pathogens. In vitro studies demonstrated that these compounds possess significant antibacterial effects against both gram-positive and gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in comparison to standard antibiotics .

Table 1: Biological Activities of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic Acid

Activity TypeTarget Organism/PathwayResultReference
AnticancerSTAT3 signaling pathwayInhibition of growth
Anti-inflammatoryLeukotriene synthesisReduced inflammation
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition

The biological activity of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid can be attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : By interacting with various receptors, it can modulate signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Reduction : Some studies suggest that it may reduce oxidative stress within cells, contributing to its anticancer effects by preventing cellular damage.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid, and how can intermediates be validated?

  • Methodology : Start with bromination of 2-methyl-1-benzothiophene-3-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 50–60°C). Post-bromination, validate intermediates via thin-layer chromatography (TLC) and ¹H/¹³C NMR to confirm regioselectivity (e.g., ensuring bromination at the 5-position). For example, similar brominated thiophene derivatives were synthesized with >95% purity using analogous protocols .
  • Key Metrics : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) and optimize for yield (>85%) and purity (>98%).

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected [M+H]+: ~285.0) and FT-IR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzothiophene ring signatures. Cross-check melting points (mp) against literature; for example, related brominated thiophene carboxylic acids exhibit mp ranges of 155–166°C .
  • Quality Control : Employ recrystallization (ethanol/water) for purification and Karl Fischer titration to ensure low moisture content (<0.5%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

  • Analysis : If solubility data conflicts (e.g., DMSO vs. aqueous buffers), conduct solubility screens using nephelometry or UV-Vis spectroscopy. For stability, perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring to identify degradation products (e.g., debromination or oxidation) .
  • Case Study : A related compound, 5-Bromo-2-hydroxy-3-biphenylcarboxylic acid, showed pH-dependent stability, degrading rapidly in alkaline conditions (>pH 9) .

Q. What strategies optimize catalytic coupling reactions involving this compound for drug discovery?

  • Methodology : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize ligand choice (e.g., SPhos for steric hindrance) and solvent (toluene/ethanol) to enhance coupling efficiency. For example, ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate achieved 92% yield under similar conditions .
  • Troubleshooting : If side reactions occur (e.g., decarboxylation), lower reaction temperatures (70°C vs. 100°C) and use inert atmospheres (N₂/Ar) .

Q. How can computational modeling predict the compound’s reactivity in complex biological systems?

  • Approach : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electrophilic regions (e.g., bromine’s susceptibility to nucleophilic attack). Compare with experimental enzyme inhibition assays (e.g., cytochrome P450 isoforms) to validate predictions .
  • Data Integration : Overlay docking simulations (AutoDock Vina) with crystallographic data from PubChem to identify binding motifs .

Methodological Tables

Table 1 : Key Physicochemical Data for Related Brominated Thiophenes

CompoundMelting Point (°C)Purity (%)Storage ConditionsReference
5-Bromo-2-thiophenecarboxylic acid155–156>98.0Room temperature, dry
5-Bromophthalide162–16695Below -20°C
5-Bromo-2-hydroxy-3-biphenylcarboxylic acid297–299>95.0Desiccator (silica gel)

Table 2 : Recommended Analytical Techniques

ParameterTechniqueConditions/Notes
PurityHPLC-UVC18 column, 1.0 mL/min, λ = 254 nm
Structural Confirmation¹H NMRDMSO-d₆, δ 7.8–8.2 (benzothiophene protons)
Thermal StabilityTGA/DSCHeating rate: 10°C/min, N₂ atmosphere

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